N-(4-{[(2,4-Diamino-6-pteridinyl)methyl]amino}-3-fluorobenzoyl)-L-glutamic acid
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Overview
Description
3’-Fluoroaminopterin is a novel and potent folic acid antagonist. It is primarily used in scientific research and is known for its ability to inhibit the enzyme dihydrofolate reductase, which is crucial for DNA synthesis.
Preparation Methods
The synthesis of 3’-Fluoroaminopterin involves several steps, typically starting with the fluorination of aminopterin. The reaction conditions often require specific reagents and catalysts to ensure the correct placement of the fluorine atom. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3’-Fluoroaminopterin undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups attached to the core structure.
Reduction: This reaction can modify the oxidation state of the compound.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
3’-Fluoroaminopterin has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.
Biology: Employed in studies involving enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit DNA synthesis.
Industry: Utilized in the development of new pharmaceuticals and other chemical products .
Mechanism of Action
The primary mechanism of action of 3’-Fluoroaminopterin involves the inhibition of dihydrofolate reductase. By binding to this enzyme, the compound prevents the formation of tetrahydrofolate, which is essential for the synthesis of purines and pyrimidines. This inhibition leads to a reduction in DNA, RNA, and protein synthesis, ultimately affecting cell proliferation and survival .
Comparison with Similar Compounds
3’-Fluoroaminopterin is unique compared to other folic acid antagonists due to its fluorine atom, which enhances its binding affinity and potency. Similar compounds include:
Aminopterin: An earlier folic acid antagonist with similar inhibitory effects but without the fluorine atom.
Methotrexate: Another folic acid antagonist used in cancer therapy, known for its lower toxicity compared to aminopterin
Properties
Molecular Formula |
C19H19FN8O5 |
---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]-3-fluorobenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H19FN8O5/c20-10-5-8(17(31)26-12(18(32)33)3-4-13(29)30)1-2-11(10)23-6-9-7-24-16-14(25-9)15(21)27-19(22)28-16/h1-2,5,7,12,23H,3-4,6H2,(H,26,31)(H,29,30)(H,32,33)(H4,21,22,24,27,28) |
InChI Key |
SGJMILOGOMOIPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC(CCC(=O)O)C(=O)O)F)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origin of Product |
United States |
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